1-Chlorobutan-2-ol

Physical chemistry Process engineering Analytical chemistry

1-Chlorobutan-2-ol (CAS 1873-25-2), also known as α-butylene chlorohydrin, is a chlorinated secondary alcohol with the molecular formula C₄H₉ClO and a molecular weight of 108.57 g/mol. It is characterized by a chlorine atom at the terminal carbon (C1) and a hydroxyl group at the adjacent carbon (C2) of a four-carbon chain, forming a bifunctional chlorohydrin structure.

Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
CAS No. 1873-25-2
Cat. No. B167632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobutan-2-ol
CAS1873-25-2
Molecular FormulaC4H9ClO
Molecular Weight108.57 g/mol
Structural Identifiers
SMILESCCC(CCl)O
InChIInChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
InChIKeyVNBFUGOVQMFIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobutan-2-ol (CAS 1873-25-2) Procurement Guide: Core Identity and Baseline Specifications


1-Chlorobutan-2-ol (CAS 1873-25-2), also known as α-butylene chlorohydrin, is a chlorinated secondary alcohol with the molecular formula C₄H₉ClO and a molecular weight of 108.57 g/mol . It is characterized by a chlorine atom at the terminal carbon (C1) and a hydroxyl group at the adjacent carbon (C2) of a four-carbon chain, forming a bifunctional chlorohydrin structure . This specific regioisomeric arrangement differentiates it from other chloro-butanol isomers and underpins its unique chemical behavior and industrial utility .

Why 1-Chlorobutan-2-ol (CAS 1873-25-2) Cannot Be Replaced by Generic Chlorobutanol Isomers


In-class substitution of chlorobutanol isomers is scientifically invalid due to profound differences in physicochemical properties and synthetic utility. The position of the chlorine and hydroxyl groups dictates key parameters such as boiling point, density, and reactivity, which are critical for industrial process design and analytical separation . Furthermore, the specific regioisomer 1-chlorobutan-2-ol is the established and high-yielding intermediate in the chlorohydrin process for producing 1,2-epoxybutane, a role that its isomers cannot fulfill due to different cyclization outcomes [1]. These non-interchangeable characteristics necessitate precise, compound-specific procurement for reproducible results in both R&D and manufacturing environments.

1-Chlorobutan-2-ol (CAS 1873-25-2) Quantitative Evidence Guide for Scientific Selection


Distinctive Boiling Point Differentiates 1-Chlorobutan-2-ol from Positional Isomers

1-Chlorobutan-2-ol exhibits a normal boiling point of approximately 122.94°C, a value that is significantly different from other positional isomers of chlorobutanol . This property is critical for purification by distillation and for analytical method development. In contrast, 2-chloro-1-butanol has a boiling point of 139.7°C, 3-chloro-1-butanol boils at 175.0°C, and 4-chloro-1-butanol has a boiling point of 84-85°C at 16 mmHg . These substantial differences, ranging from 17°C to over 50°C, provide a clear, quantifiable basis for distinguishing and selecting the correct isomer.

Physical chemistry Process engineering Analytical chemistry

Industrial Relevance: 1-Chlorobutan-2-ol as the High-Yield Intermediate for 1,2-Epoxybutane Production

1-Chlorobutan-2-ol is the designated intermediate in the chlorohydrination route to 1,2-epoxybutane, a key industrial chemical [1]. This established process, using 1-butene, chlorine gas, and lime milk, proceeds through the specific formation of 1-chlorobutan-2-ol, which then undergoes dehydrochlorination [2]. A patent for a related chlorohydrin process demonstrates an 88% yield for a chlorohydrin intermediate from a butene feedstock, highlighting the synthetic efficiency achievable with this class of compounds . Alternative routes to 1,2-epoxybutane, such as the catalytic hydrogenation of 3,4-epoxy-1-butene, have been reported with a lower yield of 75.16% for the target epoxide, suggesting the chlorohydrin route remains a competitive industrial pathway [3].

Industrial chemistry Process chemistry Epoxide synthesis

Regioisomeric Purity and Its Impact on Downstream Chemistry

The specific 1-chloro-2-hydroxy regioisomerism of 1-chlorobutan-2-ol dictates its chemical fate. For example, in the Friedel-Crafts alkylation of benzene with (+)-1,2-epoxybutane, 1-chloro-2-butanol is formed as one of several chlorohydrin byproducts alongside 2-chloro-1-butanol and 3-chloro-1-butanol [1]. This study confirms that each isomer is generated under distinct conditions and in different proportions, underscoring that the chlorohydrin structure directly influences reaction pathways and product distributions. Therefore, using an isomeric mixture or an incorrect isomer would lead to different and potentially undesirable outcomes in complex synthetic sequences [2].

Organic synthesis Stereochemistry Reaction selectivity

Optimal Application Scenarios for 1-Chlorobutan-2-ol (CAS 1873-25-2) Based on Quantitative Evidence


Process Development for 1,2-Epoxybutane and Derivatives

1-Chlorobutan-2-ol is the key intermediate in the industrial chlorohydrin process for 1,2-epoxybutane production [1]. This application is supported by the established synthetic route and the high yield potential of the chlorohydrin intermediate (e.g., 88% yield for a related chlorohydrin) . Procuring this specific compound is essential for R&D teams scaling up epoxide synthesis, evaluating process economics, or producing 1,2-epoxybutane for use in fuel additives, surfactants, and stabilizers [2].

Analytical Method Development and Reference Standard Procurement

The distinct boiling point of 1-chlorobutan-2-ol (approx. 122.94°C) relative to its isomers (e.g., 2-chloro-1-butanol at 139.7°C and 3-chloro-1-butanol at 175.0°C) provides a clear analytical marker for separation and identification [1][2]. This makes it a valuable reference standard for GC, GC-MS, or HPLC method development when analyzing complex reaction mixtures or environmental samples containing chlorobutanol isomers [3].

Chiral Building Block and Stereochemical Investigations

1-Chlorobutan-2-ol possesses a chiral center at C2, and its enantiomers can be resolved or synthesized asymmetrically [1]. As a chiral chlorohydrin, it serves as a versatile building block for introducing stereochemistry into more complex molecules. Its utility is evidenced by its formation as an optically active byproduct in asymmetric reactions, such as the Friedel-Crafts alkylation with (+)-1,2-epoxybutane . Procuring the racemate or a specific enantiomer is crucial for medicinal chemistry, asymmetric catalysis research, and the synthesis of enantiopure pharmaceuticals.

Environmental Research on Disinfection By-Products (DBPs)

Derivatives of 1-chlorobutan-2-ol, specifically 1-aminoxy-1-chlorobutan-2-ol, have been identified as novel disinfection by-products (DBPs) in treated drinking water [1]. This finding highlights the compound's relevance in environmental chemistry and water quality research. Procuring 1-chlorobutan-2-ol as a precursor or analytical standard enables studies into the formation, occurrence, and toxicology of these emerging DBPs, supporting efforts to ensure water safety and regulatory compliance .

Technical Documentation Hub

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